molecular formula C21H19N3O3 B4015766 2-(benzylamino)-N-(4-methylphenyl)-5-nitrobenzamide

2-(benzylamino)-N-(4-methylphenyl)-5-nitrobenzamide

Cat. No. B4015766
M. Wt: 361.4 g/mol
InChI Key: KEWUOOGKJGJFBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitrobenzamide derivatives involves multi-step reactions, starting from nitrobenzene precursors and involving the introduction of various functional groups through nucleophilic substitution, reduction, and condensation reactions. For example, the synthesis of serotonin transporter imaging agents involves multi-step synthesis from dibromonitrobenzene precursors, showcasing the complexity of synthesizing nitrobenzamide derivatives for specific biological applications (Shiue et al., 2003).

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is characterized by the presence of a nitro group and a benzamide moiety, which influence the molecule's electronic and spatial configuration. Crystal structure analysis reveals how these groups interact within the molecule and with neighboring molecules, affecting the compound's physical properties and reactivity (Saeed et al., 2010).

Chemical Reactions and Properties

Nitrobenzamide compounds undergo various chemical reactions, including photorearrangement and redox reactions, influenced by their functional groups. For example, N-aryl-2-nitrobenzamides can rearrange to azo-compounds upon exposure to light, showcasing the photo-reactivity of such compounds (Gunn & Stevens, 1973). Additionally, cobalt- and iron-catalyzed redox condensation of o-substituted nitrobenzenes highlights the redox activity of nitrobenzamide derivatives in synthesizing diazaheterocycles (Nguyen et al., 2013).

Physical Properties Analysis

The physical properties of nitrobenzamide derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. The presence of nitro and benzamide groups impacts the compound's crystalline packing and hydrogen bonding capabilities, affecting its physical state and stability (Yeong et al., 2018).

Chemical Properties Analysis

Nitrobenzamide compounds exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and light. Their chemical stability, reactivity, and potential for undergoing specific reactions (e.g., reduction of the nitro group or amide bond hydrolysis) are crucial for their application in synthesis and potential biological activities. The synthesis and reactivity of 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide highlight the unique reactivity patterns of nitrobenzamide derivatives (Leon et al., 2023).

properties

IUPAC Name

2-(benzylamino)-N-(4-methylphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-15-7-9-17(10-8-15)23-21(25)19-13-18(24(26)27)11-12-20(19)22-14-16-5-3-2-4-6-16/h2-13,22H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWUOOGKJGJFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-N-(4-methylphenyl)-5-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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